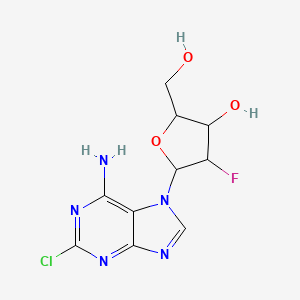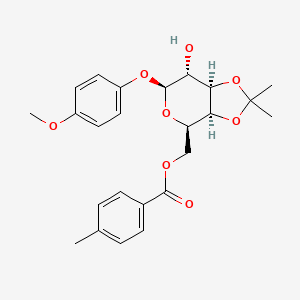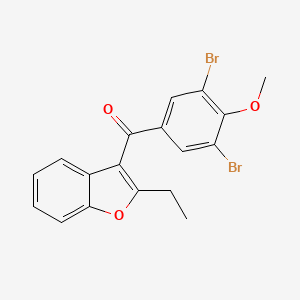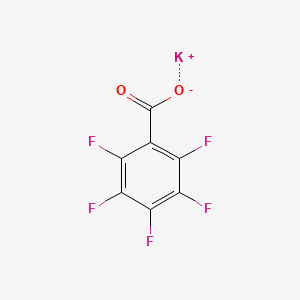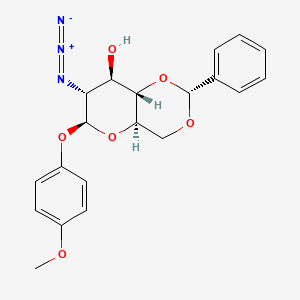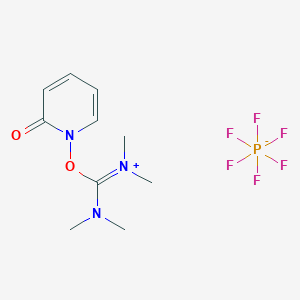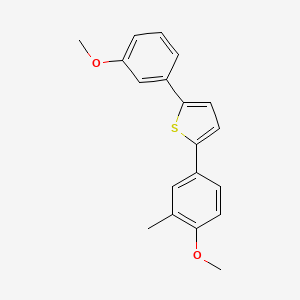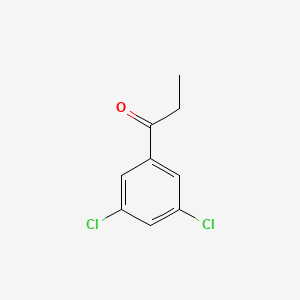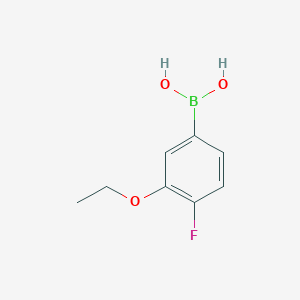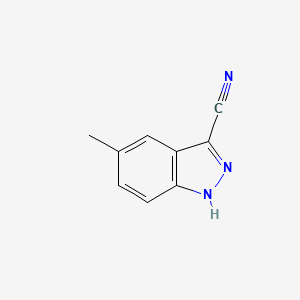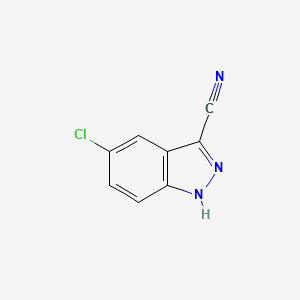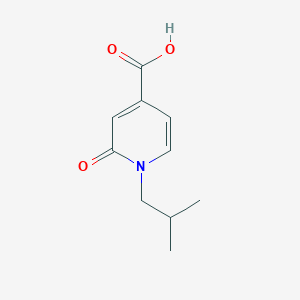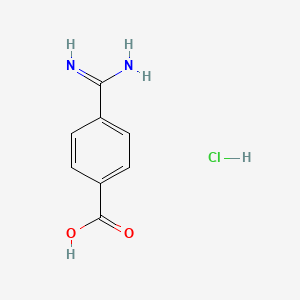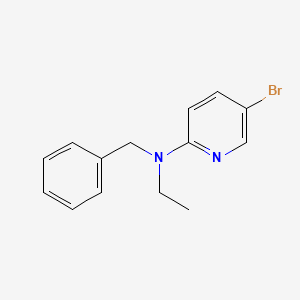![molecular formula C14H16N4O B1419190 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157386-95-2](/img/structure/B1419190.png)
6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Übersicht
Beschreibung
The compound “6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The pyrazole ring is substituted with a methyl group at the 1-position . This compound is part of a larger family of compounds known as imidazoles, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as a pyrrole-type nitrogen . The compound also contains a quinoline moiety .Wissenschaftliche Forschungsanwendungen
Potential as Antimalarial Agents
Compounds similar to 6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one, particularly those within the 8-aminoquinoline class, have been extensively studied for their antimalarial properties. For instance, primaquine, an 8-aminoquinoline, has been evaluated for its efficacy in treating Plasmodium vivax malaria, highlighting the class's potential in developing new antimalarial therapies (Schmidt et al., 1982; Walsh et al., 1999).
Neuroprotective and Neurotoxic Properties
Research into the N-methylation process of azaheterocyclic amines, similar in structure to the specified compound, has indicated a potential link to neurodegenerative diseases like Parkinson's Disease. These studies shed light on the enzymatic activities that could turn endogenous compounds into neurotoxins, suggesting areas of therapeutic intervention to mitigate neurodegeneration (Matsubara et al., 2002; Aoyama et al., 2000).
Diagnostic and Prophylactic Use in Malaria
Studies have explored the role of compounds in the diagnosis and prevention of malaria, such as the assessment of glucose-6-phosphate dehydrogenase (G6PD) deficiency to avoid hemolysis risk associated with 8-aminoquinoline treatment (Osorio et al., 2015). This research underscores the importance of diagnostic tools in safely utilizing these compounds for malaria eradication efforts.
Metabolic Pathways and Drug Metabolism
The metabolism and disposition of related compounds have been characterized, providing insights into how these substances are processed in the body. Such studies are crucial for understanding the pharmacokinetics, potential toxicity, and therapeutic windows of new drugs (Renzulli et al., 2011).
Zukünftige Richtungen
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and biological activities. Given the broad range of activities exhibited by imidazole derivatives , this compound could potentially be developed into a novel drug for various therapeutic applications.
Eigenschaften
IUPAC Name |
6-[(1-methylpyrazol-4-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-9-10(8-16-18)7-15-12-3-4-13-11(6-12)2-5-14(19)17-13/h3-4,6,8-9,15H,2,5,7H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHRDBSJTBMWOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



